Home > Products > Screening Compounds P99601 > 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid - 710986-95-1

4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Catalog Number: EVT-3035932
CAS Number: 710986-95-1
Molecular Formula: C27H23N3O5
Molecular Weight: 469.497
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(Furan-2-yl)-3-(naphthalen-6-yl)propane-1,3-dione

Compound Description: This compound serves as a key starting material in the synthesis of pyrazole derivatives. It reacts with hydrazine hydrate to form the corresponding pyrazole ring system. []

Relevance: This compound highlights a crucial structural similarity with the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, by sharing the furan-2-yl moiety. This shared component suggests a potential synthetic pathway to the target compound may involve a similar diketone intermediate, where the naphthalen-6-yl group is replaced with a suitably functionalized quinoline derivative.

3-(Furan-2-yl)-5-(naphthalen-6-yl)-1H-pyrazole

Compound Description: This compound is a pyrazole derivative formed from the reaction of 1-(furan-2-yl)-3-(naphthalen-6-yl)propane-1,3-dione and hydrazine hydrate. The crystal structure of this compound has been determined, revealing important insights into its hydrogen bonding and molecular packing. []

Relevance: This pyrazole exhibits a close structural resemblance to a key fragment within the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid. Both compounds share the furan-2-yl linked to the 3-position of the pyrazole ring. The presence of this core structure in a characterized compound suggests it could be a viable building block in the synthesis of the target compound.

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a key intermediate, synthesized via the Biginelli reaction, used to construct various dihydropyrimidine derivatives with potential biological activities. [, , , , ]

Relevance: This compound exemplifies the use of the Biginelli reaction, a versatile synthetic tool, which could be potentially employed in the preparation of the 6-methyl-4-phenyl-1H-quinolin-2-one core present in the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid. By adapting the Biginelli conditions and utilizing appropriately substituted starting materials, one could envision accessing a structurally similar dihydropyrimidine intermediate en route to the target compound. , , , ,

6-Chloro-2-(chloromethyl)-3-[phenyl]quinazolin-4(3H)-one

Compound Description: This compound serves as a key intermediate in the synthesis of diverse quinazolinone derivatives, which are explored for their potential antimicrobial activities. []

Relevance: This compound shares the core structure of the quinazolin-4(3H)-one with the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid. Specifically, both compounds feature a phenyl group at position 3 of the quinazolinone ring, highlighting a key structural similarity. This suggests that strategies used to functionalize the chloromethyl group in this intermediate could be potentially adapted to introduce the pyrazole-furan moiety to the target compound.

2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide

Compound Description: This compound belongs to a series of thiazole derivatives containing an indole moiety and an azetidine ring, synthesized and evaluated for their antimicrobial activity. []

Relevance: While not directly sharing a core structure with the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, this compound highlights the significance of incorporating heterocyclic moieties, such as thiazoles, to potentially enhance the biological activity of related compounds. This finding could inform future research directions for exploring structural variations of the target compound.

2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel)

Compound Description: Perampanel is a noncompetitive antagonist of AMPA-type ionotropic glutamate receptors, discovered through the development of 1,3,5-triaryl-1H-pyridin-2-one derivatives. It exhibits potent activity in both in vitro and in vivo models of epilepsy. []

Relevance: Though structurally distinct from the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, Perampanel demonstrates the pharmacological relevance of pyridin-2-one derivatives in modulating neuronal activity. This underscores the potential of exploring the target compound for neurological applications, given the presence of the structurally similar quinoline-2-one moiety.

(2RS)-2,8-Dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

Compound Description: This tricyclic compound is an unexpected product formed from the reaction of a 3-(2-allylanilino)-3-phenylacrylate ester with Eaton's reagent. Its formation involves an isomerization of the allyl substituent. []

Relevance: Although structurally dissimilar to the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, the formation of this tricyclic compound showcases the potential for unexpected cyclization reactions during the synthesis of similar polycyclic heterocycles. This highlights the need for careful structural elucidation and consideration of alternative reaction pathways when attempting to synthesize complex molecules like the target compound.

5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide

Compound Description: This compound is a target molecule in a novel synthetic process involving the conversion of methyl cyanoacetate through eight or fewer steps. [, ]

Relevance: Despite its structural dissimilarity to the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, this compound emphasizes the importance of developing efficient and concise synthetic routes for complex pharmaceutical compounds. Exploring novel methodologies could potentially lead to shorter and more efficient synthetic pathways for the target compound.

2-Substituted-3-((3-(6-nitrobenzo[d]thiazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-1,3,4-thiadiazol-3-ium-5-thiolate

Compound Description: This compound represents a series of novel thiadiazole derivatives synthesized from anthranilic acid. These compounds were evaluated for their antimicrobial activity against various microbes. []

Relevance: This compound, although structurally different from the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, further emphasizes the significance of exploring the antimicrobial potential of compounds containing heterocyclic scaffolds, especially those incorporating quinazolinone and thiadiazole moieties. This suggests a potential avenue for investigating the biological activities of the target compound or its derivatives.

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative synthesized using microwave irradiation. Its structure and intermolecular hydrogen bonding patterns have been characterized by X-ray crystallography. []

Relevance: This pyrazolopyridine derivative highlights the successful utilization of microwave irradiation in synthesizing heterocyclic compounds, a strategy that could potentially be applied to streamline the synthesis of the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, or its related analogues. This suggests a potential avenue for optimizing the synthesis of structurally similar compounds.

1-Hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one and its Mono- and Disubstituted Ethyl Acetates

Compound Description: These compounds are a series of pyrido[3,4-d]pyridazine derivatives synthesized and characterized by spectroscopic methods and X-ray crystallography. Their cytotoxicity was evaluated against various cancer cell lines. []

Relevance: While structurally distinct from the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, these compounds highlight the potential of exploring the cytotoxic properties of fused heterocyclic systems. This suggests that evaluating the anticancer activity of the target compound, which also contains a fused heterocyclic scaffold, could be a valuable research direction.

2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenylacetic Acid Esters

Compound Description: These compounds are a series of quinazolinone derivatives synthesized from L-phenylglycine and featuring a stereocenter. []

Relevance: These compounds share the quinazolinone core with the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, indicating a structural similarity. Additionally, the presence of a stereocenter in these compounds suggests that exploring stereochemical variations in the target compound and its derivatives could lead to altered biological activity profiles.

5-Methyl-2-[2-methyl/phenylimio-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydrothiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones, 1,3,4-Oxadiazoles and 4-Oxo-thiazolin-5-ylidene-acetic Acid Methyl Esters

Compound Description: This group of compounds represents various heterocyclic derivatives derived from isoxazolyl thioureas. These derivatives include pyrazolones, oxadiazoles, and thiazolidines. []

Relevance: These diverse heterocyclic derivatives exemplify the versatility of using a common intermediate to access a range of related compounds with potentially distinct biological activities. Although not directly structurally similar to the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, this approach underscores the possibility of synthesizing and exploring a library of derivatives based on the target compound by modifying its core structure with different heterocyclic moieties.

Furan-2-carbaldehyde Thiosemicarbazone and Derivatives

Compound Description: This series encompasses ten newly synthesized thiosemicarbazone derivatives derived from furan-2-carbaldehyde. The compounds were characterized and evaluated for their antibacterial, antifungal, antitumor, and antioxidant properties. []

Relevance: These compounds share the furan-2-carbaldehyde moiety with the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, highlighting a structural similarity. This shared fragment suggests that the furan ring system might play a role in the target compound's biological activity. Additionally, the broad range of biological activities exhibited by these thiosemicarbazone derivatives emphasizes the potential of the target compound and its analogues as promising candidates for medicinal chemistry research.

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Compound Description: This compound is a thiazolo[3,2-a]pyrimidine derivative synthesized through a three-component reaction involving a thioxotetrahydropyrimidine, a pyrazole-carbaldehyde, and monochloroacetic acid. []

Relevance: This compound highlights the use of multicomponent reactions in efficiently assembling complex heterocyclic systems. While not sharing a direct structural similarity to the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, this approach could potentially be adapted to explore the synthesis of related compounds, showcasing the versatility of multicomponent reactions in medicinal chemistry.

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones and their 3-Benzyl Derivatives

Compound Description: These compounds represent a series of thieno[2,3-d]pyrimidine derivatives synthesized and evaluated for their antimicrobial activity. The study highlights the regioselectivity of alkylation reactions on these compounds. []

Relevance: Although structurally different from the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, this series of compounds exemplifies the importance of understanding regioselectivity in chemical reactions to achieve the desired product. This is particularly relevant for synthesizing complex heterocycles like the target compound, where multiple reactive sites might exist.

2-((3-Cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives

Compound Description: These compounds are a series of 1,2,3,4-tetrahydropyrimidine derivatives synthesized using microwave irradiation and evaluated for their antimicrobial and antitubercular activities. []

Relevance: The synthesis of these structurally complex derivatives highlights the effectiveness of microwave irradiation in accelerating chemical reactions, potentially offering a valuable tool for optimizing the synthesis of the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid. This approach could significantly reduce reaction times and potentially improve yields. Furthermore, the observed antimicrobial and antitubercular activities within this series underscores the importance of investigating the biological potential of similarly complex heterocyclic compounds, including the target compound.

1H-2-Oxo-3-(coumarin-3-yl)-4-hydroxyquinolines

Compound Description: These compounds represent a series of coumarin-quinoline hybrids synthesized and evaluated for their potential as antithyroid drugs. []

Relevance: These compounds share the quinoline core with the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, demonstrating the significance of exploring this scaffold for various biological activities. This shared structural feature suggests that the target compound, with its unique substitution pattern, could also possess interesting pharmacological profiles and warrants further investigation.

5-{3’-Oxo-6’-(substituted phenyl)-2’,3’,4’,5’-tetrahydropyridazin-2’-yl methyl}-2-substituted 1,3,4-oxadiazole

Compound Description: This compound describes a series of oxadiazole derivatives containing a tetrahydropyridazinone moiety, synthesized and evaluated for their antitubercular activity. []

Relevance: This series of compounds, although structurally different from the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, highlights the importance of incorporating various heterocyclic moieties, such as oxadiazoles, in the development of new antitubercular agents. This finding suggests the potential of exploring the target compound and its derivatives for similar biological activities.

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

Compound Description: This compound is a potent and selective inhibitor of the enzyme ELOVL6, which plays a role in the elongation of saturated and monosaturated fatty acids. This compound has been shown to reduce the elongation index of fatty acids in hepatocytes and in the liver of mice upon oral administration. []

Relevance: This compound, while structurally different from the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, emphasizes the importance of exploring the biological activity of compounds containing pyrazole and indole moieties. This suggests a potential for the target compound and its analogs to exhibit activity against ELOVL6 or other enzymes involved in fatty acid metabolism, warranting further investigation.

3-{[(1H-Indol-4-yl)oxy]methyl}-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives

Compound Description: This set of compounds encompasses novel triazolothiadiazole derivatives that incorporate an indole moiety. These compounds were synthesized and subsequently screened for their antioxidant properties. []

Relevance: While structurally distinct from the target compound, 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, these derivatives showcase the significance of incorporating indole and triazolothiadiazole moieties in the design of compounds with potential antioxidant activity. This information could inspire future studies to investigate if the target compound, with its distinct heterocyclic framework, might also exhibit antioxidant properties.

Properties

CAS Number

710986-95-1

Product Name

4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

IUPAC Name

4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Molecular Formula

C27H23N3O5

Molecular Weight

469.497

InChI

InChI=1S/C27H23N3O5/c1-16-9-10-19-18(14-16)25(17-6-3-2-4-7-17)26(27(34)28-19)20-15-21(22-8-5-13-35-22)30(29-20)23(31)11-12-24(32)33/h2-10,13-14,21H,11-12,15H2,1H3,(H,28,34)(H,32,33)

InChI Key

UAPUFADEBJNDIG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CO5)C(=O)CCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.